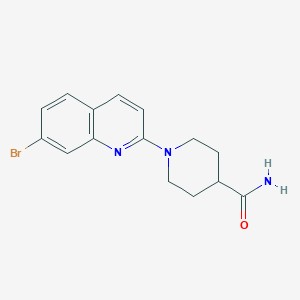

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

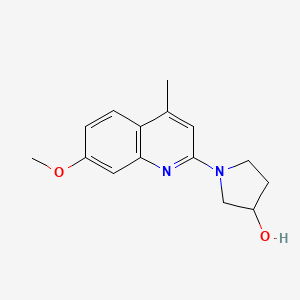

The compound “1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide” is a complex organic molecule that contains a quinoline ring, a piperidine ring, and a carboxamide group . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized using various spectral techniques such as 1H and 13C NMR, LCMS, IR .Mécanisme D'action

Target of Action

For instance, quinoline derivatives have been found to play a major role in medicinal chemistry , while piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

A compound with a similar structure, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has been identified as a potent and orally bioavailable inhibitor of protein kinase b (pkb) . This suggests that 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide might also interact with its targets in a similar manner.

Biochemical Pathways

It’s known that protein kinase b (pkb), a potential target of similar compounds, plays a crucial role in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway regulates cell proliferation and survival, and its deregulation is frequently observed in cancer .

Pharmacokinetics

A structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has been reported to be orally bioavailable , suggesting that this compound might have similar properties.

Result of Action

A structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has been reported to strongly inhibit the growth of human tumor xenografts in nude mice , suggesting that this compound might have similar effects.

Avantages Et Limitations Des Expériences En Laboratoire

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a highly stable compound and is relatively easy to synthesize. In addition, it can be used as a starting material for the synthesis of a variety of organic molecules. However, it is important to note that this compound is a highly toxic compound and should be handled with caution.

Orientations Futures

There are several potential future directions for 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide research. First, further studies could be conducted to investigate the compound’s mechanism of action and its potential therapeutic effects. Second, this compound could be studied for its potential use in the synthesis of metal-organic frameworks and other materials. Third, the compound could be further investigated for its potential use in the treatment of certain diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, further research could be conducted to explore the potential applications of this compound in other fields, such as agriculture and food science.

Méthodes De Synthèse

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide can be synthesized from the reaction of 7-bromoquinoline and piperidine-4-carboxylic acid. The reaction is carried out in the presence of anhydrous sodium acetate and a catalytic amount of copper (I) iodide. The reaction is typically conducted in an inert atmosphere and at a temperature of 80°C. The product is then purified by column chromatography or recrystallization.

Applications De Recherche Scientifique

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material in the synthesis of a variety of organic molecules, including drugs, agrochemicals, and other organic compounds. It has also been investigated for its use in the treatment of certain diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, this compound has been studied for its potential use in the synthesis of metal-organic frameworks, which are materials with a variety of applications in catalysis, drug delivery, and energy storage.

Propriétés

IUPAC Name |

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O/c16-12-3-1-10-2-4-14(18-13(10)9-12)19-7-5-11(6-8-19)15(17)20/h1-4,9,11H,5-8H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYVSSNAMKUGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC(=C3)Br)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6438086.png)

![1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438087.png)

![N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438094.png)

![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438098.png)

![N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438100.png)

![N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6438122.png)

![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438141.png)

![4-methoxy-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438144.png)

![N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438169.png)

![2-{1-[(4-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6438173.png)

![N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438174.png)

![N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438179.png)